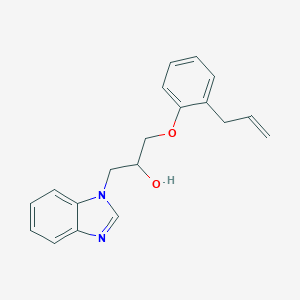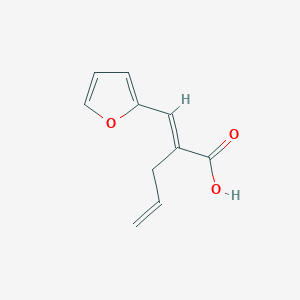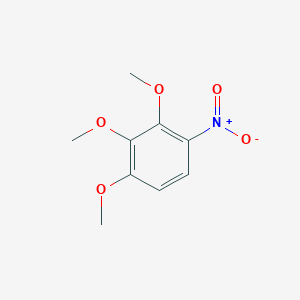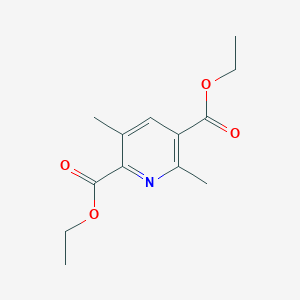![molecular formula C17H13Cl3N2O2 B289255 N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide](/img/structure/B289255.png)
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide, also known as ACPC, is a chemical compound that has been studied extensively for its potential use in scientific research. ACPC is a derivative of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors in the central nervous system. This leads to an increase in the inhibitory effects of GABA, which can result in anxiolytic and analgesic effects.
Biochemical and physiological effects:
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABA receptors in the central nervous system, which can lead to anxiolytic and analgesic effects. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has also been shown to have anti-inflammatory effects and to increase the release of dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to its use. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has a relatively short half-life, which can make dosing and timing of experiments challenging. Additionally, its effects can vary depending on the animal species and strain used in experiments.
Direcciones Futuras
There are several future directions for research on N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide. One area of interest is its potential use in the treatment of neuropathic pain. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been shown to have analgesic effects in animal models, and further research is needed to determine its potential use in humans. Additionally, N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been studied for its potential use in the treatment of drug addiction, and further research is needed to determine its efficacy in this area. Finally, there is interest in further investigating the mechanism of action of N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide and its effects on GABA receptors in the central nervous system.
Métodos De Síntesis
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide can be synthesized through a multistep process involving the reaction of 4-chloro-2,5-dichlorobenzoic acid with allylamine and subsequent reaction with phosgene. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been studied for its potential use in a variety of scientific research applications. It has been shown to have anxiolytic and analgesic effects in animal models, and has been used in studies investigating the role of GABA receptors in the central nervous system. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has also been studied for its potential use in the treatment of neuropathic pain and as a potential treatment for drug addiction.
Propiedades
Fórmula molecular |
C17H13Cl3N2O2 |
|---|---|
Peso molecular |
383.7 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[4-chloro-2-(prop-2-enylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H13Cl3N2O2/c1-2-7-21-16(23)13-8-10(18)4-6-15(13)22-17(24)12-5-3-11(19)9-14(12)20/h2-6,8-9H,1,7H2,(H,21,23)(H,22,24) |
Clave InChI |
LEJHWQUSZPPCGT-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C=CCNC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)

![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)


![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)

![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)





![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)